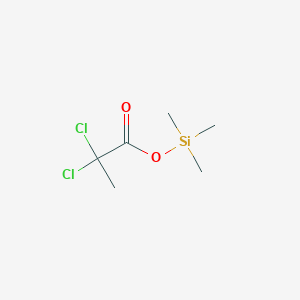Trimethylsilyl 2,2-dichloropropanoate
CAS No.: 72406-98-5
Cat. No.: VC19383418
Molecular Formula: C6H12Cl2O2Si
Molecular Weight: 215.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 72406-98-5 |
|---|---|
| Molecular Formula | C6H12Cl2O2Si |
| Molecular Weight | 215.15 g/mol |
| IUPAC Name | trimethylsilyl 2,2-dichloropropanoate |
| Standard InChI | InChI=1S/C6H12Cl2O2Si/c1-6(7,8)5(9)10-11(2,3)4/h1-4H3 |
| Standard InChI Key | LHZLIDMTOFTZLO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)O[Si](C)(C)C)(Cl)Cl |
Introduction
Molecular Structure and Physical Properties
The compound features a trimethylsilyl (TMS) group bonded to the oxygen of 2,2-dichloropropanoic acid. Key structural and physical properties are summarized below:
Structural Insights:
-
The TMS group enhances volatility and stabilizes intermediates during reactions .
-
The dichlorinated α-carbon increases electrophilicity, facilitating nucleophilic attacks .
Synthesis and Reaction Mechanisms
Preparation from 2,2-Dichloropropionic Acid
Trimethylsilyl 2,2-dichloropropanoate is synthesized via silylation of dalapon:
-
Reactants: 2,2-Dichloropropionic acid, trimethylsilyl chloride (TMSCl).
-
Conditions: Reflux in anhydrous toluene with a ruthenium catalyst (e.g., RuCl₂(PPh₃)₃) .
-
Procedure:
Reaction:
Key Reaction: Ru-Catalyzed Addition to Olefins
The compound is pivotal in synthesizing γ-lactones (e.g., α-hydroxy-γ-alkyl-γ-butyrolactones) :
-
Substrates: Olefins (e.g., 1-octene).
-
Catalyst: RuCl₂(PPh₃)₃.
-
Outcome: High yields (73–91%) of lactones with food intake-enhancing properties in rats .
Mechanism:
-
Coordination: Ru catalyst activates the olefin.
-
Acylation: TMS ester acts as an electrophile, transferring the dichloropropanoyl group.
-
Cyclization: Intramolecular nucleophilic attack forms the lactone ring .
Applications in Organic Synthesis
γ-Lactone Production
-
Biological Relevance: Synthetic γ-lactones exhibit bioactivity, such as stimulating food intake in animal models .
-
Example: α-Hydroxy-γ-hexyl-γ-butyrolactone synthesized via Ru-catalyzed reaction .
Acyl Transfer Reagent
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume